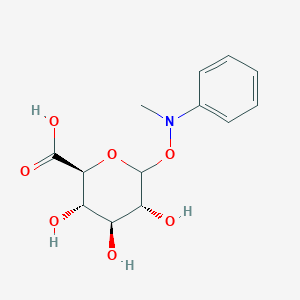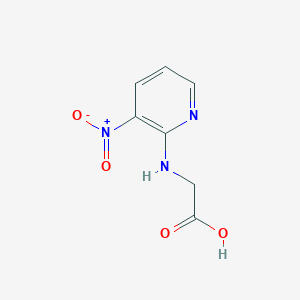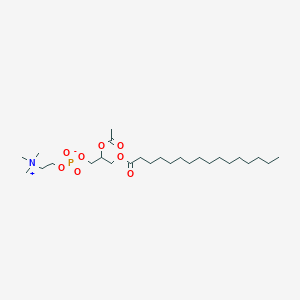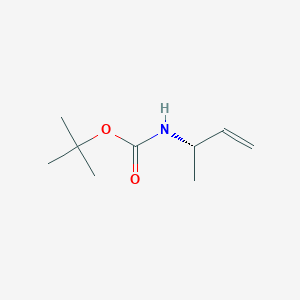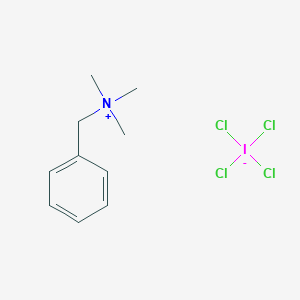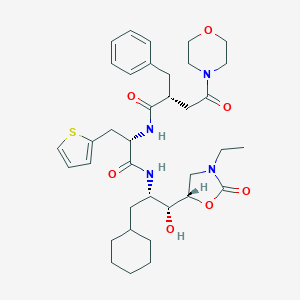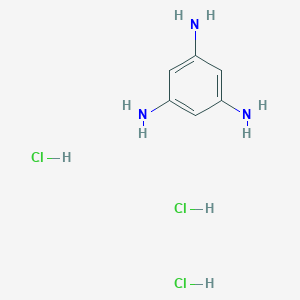
1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as MPTP and is widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease.
Mécanisme D'action
MPTP is converted to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into dopaminergic neurons by the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, leading to cell death.
Biochemical and physiological effects:
MPTP-induced neurotoxicity selectively targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and subsequent motor impairment. MPTP also causes oxidative stress and inflammation, which can contribute to the progression of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP is a valuable tool for studying Parkinson's disease due to its ability to selectively destroy dopaminergic neurons. However, it is important to note that MPTP-induced neurotoxicity is not identical to the pathology of Parkinson's disease in humans. Additionally, MPTP is highly toxic and should be handled with care.
Orientations Futures
There are several future directions for MPTP research. One area of interest is developing new animal models of Parkinson's disease that more closely mimic the human pathology. Another area of research is investigating the potential neuroprotective effects of various compounds on MPTP-induced neurotoxicity. Finally, there is a need for further research into the underlying mechanisms of MPTP-induced neurotoxicity and potential treatments for Parkinson's disease.
Méthodes De Synthèse
MPTP is synthesized by the reaction of piperidine with 1-bromo-3,5-diphenylbenzene, followed by reduction with lithium aluminum hydride. The resulting compound is then treated with methyl iodide to yield 1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride.
Applications De Recherche Scientifique
MPTP has been extensively used in scientific research to study Parkinson's disease. It is used to create animal models of the disease, which can be used to study the underlying mechanisms and potential treatments. MPTP is also used to study the effects of dopamine depletion on the brain and behavior.
Propriétés
Numéro CAS |
124069-21-2 |
|---|---|
Nom du produit |
1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride |
Formule moléculaire |
C24H26N2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
1-methyl-2,3,6-triphenylpiperidin-4-amine |
InChI |
InChI=1S/C24H26N2/c1-26-22(18-11-5-2-6-12-18)17-21(25)23(19-13-7-3-8-14-19)24(26)20-15-9-4-10-16-20/h2-16,21-24H,17,25H2,1H3 |
Clé InChI |
UCUTYQPQDASXNZ-UHFFFAOYSA-N |
SMILES |
CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)N)C4=CC=CC=C4 |
SMILES canonique |
CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)N)C4=CC=CC=C4 |
Synonymes |
1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



